molecular formula C12H16N2O3 B13425509 (2-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone

(2-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B13425509
M. Wt: 236.27 g/mol
InChI Key: UPUPHRKQKQJQMX-UHFFFAOYSA-N
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Description

(2-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is a compound that features a pyridine ring substituted with an ethoxy group at the 2-position and a pyrrolidine ring with a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone typically involves the reaction of 2-ethoxypyridine with a suitable pyrrolidine derivative. One common method involves the use of a one-pot reaction where 2-ethoxypyridine is reacted with 3-hydroxypyrrolidine in the presence of a catalyst such as cerium(III) chloride heptahydrate (CeCl3.7H2O) under mild conditions . The reaction proceeds efficiently, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The ethoxy group in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-yl derivatives: Compounds with similar pyridine rings but different substituents.

    Hydroxypyrrolidine derivatives: Compounds with the pyrrolidine ring and hydroxyl group but different substituents on the pyridine ring.

Uniqueness

(2-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is unique due to the specific combination of the ethoxy group on the pyridine ring and the hydroxyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(2-ethoxypyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone

InChI

InChI=1S/C12H16N2O3/c1-2-17-11-10(4-3-6-13-11)12(16)14-7-5-9(15)8-14/h3-4,6,9,15H,2,5,7-8H2,1H3

InChI Key

UPUPHRKQKQJQMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)O

Origin of Product

United States

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